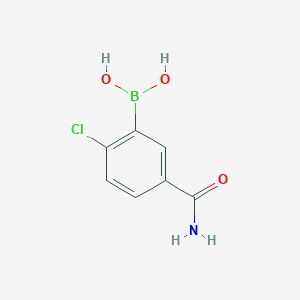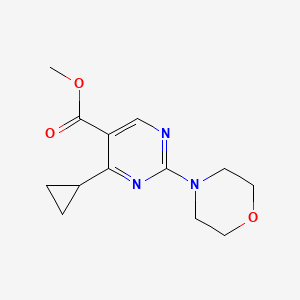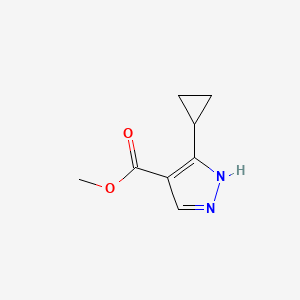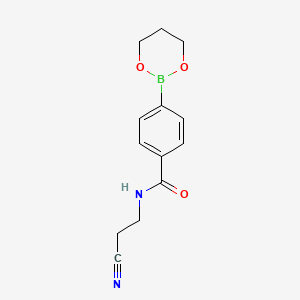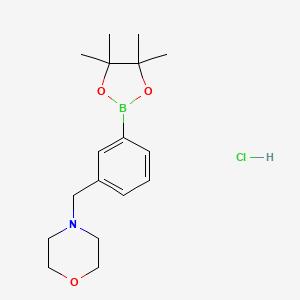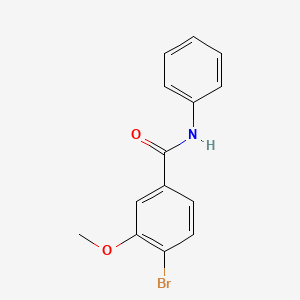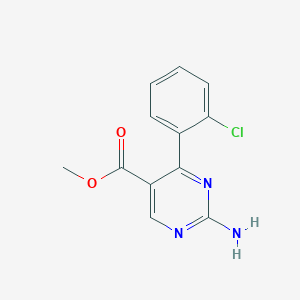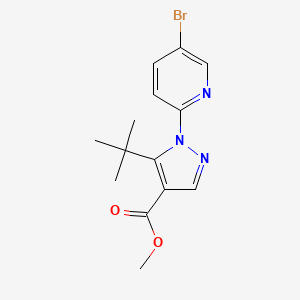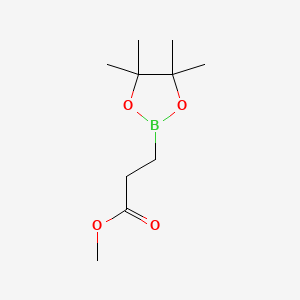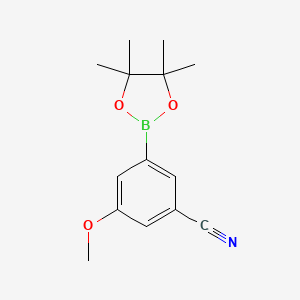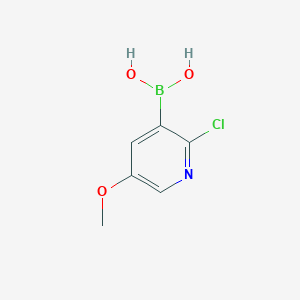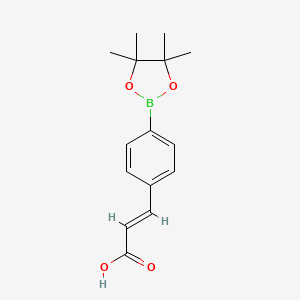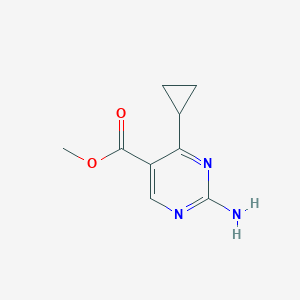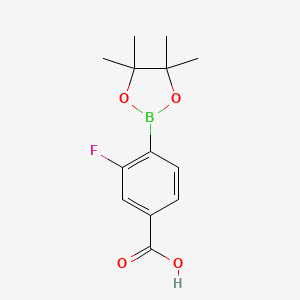
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
“3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates . The empirical formula of this compound is C11H15BFNO2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1(C)OB(OC1(C)C)c2cncc(F)c2 . The InChI key for this compound is VFMTUTYBMBTIGA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 223.05 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
General Use of 4-Carboxy-2-fluorophenylboronic acid pinacol ester
Scientific Field
Application Summary
4-Carboxy-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative. Boronic acids are commonly used in organic synthesis as chemical building blocks and reagents. In particular, the pinacol ester group in this compound makes it a valuable building block in organic synthesis .
Results/Outcomes
The outcomes of using this compound in organic synthesis can also vary widely. It could be used to synthesize a wide range of organic compounds, including pharmaceuticals, polymers, and materials .
Specific Application: Protodeboronation of Pinacol Boronic Esters
Scientific Field
Application Summary
A specific application of 4-Carboxy-2-fluorophenylboronic acid pinacol ester is in the protodeboronation of pinacol boronic esters. This process is a key step in the formal anti-Markovnikov hydromethylation of alkenes .
Method of Application
In this application, the compound is used in a catalytic process to achieve protodeboronation. This involves a radical approach, which allows for the formal anti-Markovnikov alkene hydromethylation .
Results/Outcomes
The outcome of this process is the formation of a new compound through the hydromethylation sequence. This sequence has been applied to methoxy protected (-)-Δ8-THC and cholesterol .
Suzuki–Miyaura Coupling
Application Summary
This compound can be used as a boron reagent in Suzuki–Miyaura coupling, a widely-used method for forming carbon-carbon bonds .
Method of Application
The compound is used in a palladium-catalyzed reaction with an organohalide or pseudo-halide to form a new carbon-carbon bond .
Results/Outcomes
The outcome of this process is the formation of a new compound through the Suzuki–Miyaura coupling .
Biomedical Applications
Scientific Field
Application Summary
Phenylboronic acid-functionalized compounds, such as “4-Carboxy-2-fluorophenylboronic acid pinacol ester”, have been used in the development of glucose-sensitive polymers for self-regulated insulin release in the treatment of diabetes .
Method of Application
The compound is incorporated into a polymer matrix. When exposed to glucose, the polymer undergoes a conformational change that triggers the release of insulin .
Results/Outcomes
This technology has potential applications in the development of advanced treatments for diabetes .
Condensation Reactions with Stabilizer Chains
Scientific Field
Application Summary
This compound can be used in condensation reactions with stabilizer chains at the surface of polystyrene latex .
Method of Application
The compound is reacted with the stabilizer chains on the surface of the polystyrene latex under controlled conditions .
Results/Outcomes
The outcome of this process is the formation of a new polymer with modified properties .
Derivatization of Polyvinylamine
Application Summary
4-Carboxy-2-fluorophenylboronic acid pinacol ester can be used for the derivatization of polyvinylamine .
Method of Application
The compound is reacted with polyvinylamine under controlled conditions to form a derivative .
Results/Outcomes
The outcome of this process is a modified polyvinylamine with potentially new properties .
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301: Toxic if swallowed . Precautionary statements include P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician .
properties
IUPAC Name |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQNZNXVVRPGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675391 | |
| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
CAS RN |
1050423-87-4 | |
| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxy-2-fluorophenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B1420409.png)
